molecular formula C7H12O2 B13927780 4,4-Dimethyltetrahydrofuran-2-carbaldehyde

4,4-Dimethyltetrahydrofuran-2-carbaldehyde

Cat. No.: B13927780
M. Wt: 128.17 g/mol
InChI Key: NDPMNCZNLGUWFC-UHFFFAOYSA-N
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Description

4,4-Dimethyltetrahydrofuran-2-carbaldehyde is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with two methyl groups at the 4-position and an aldehyde group at the 2-position. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Chemical Reactions Analysis

4,4-Dimethyltetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Scientific Research Applications

4,4-Dimethyltetrahydrofuran-2-carbaldehyde finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as a reactive site for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

4,4-Dimethyltetrahydrofuran-2-carbaldehyde can be compared with other similar compounds, such as:

The presence of the two methyl groups and the aldehyde group in this compound makes it unique and valuable for specific synthetic and industrial applications.

Biological Activity

4,4-Dimethyltetrahydrofuran-2-carbaldehyde is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with two methyl groups at the 4-position and an aldehyde functional group at the 2-position. Its molecular formula is C8_{8}H14_{14}O, which contributes to its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their effectiveness against bacterial strains, it was found to possess an MIC (Minimum Inhibitory Concentration) of 0.78 mg/mL against specific pathogens .

Anticancer Activity

The compound has shown promising results in cytotoxicity assays against cancer cell lines. For instance, in vitro studies demonstrated that it could inhibit the proliferation of breast cancer cells with an IC50_{50} value of 6.2 ± 0.3 μg/mL . This suggests potential for further development as an anticancer agent.

Antileishmanial Activity

A study focusing on the synthesis of aza-stilbene derivatives noted that this compound exhibited notable antileishmanial activity . This highlights its potential use in treating Leishmaniasis, a disease caused by protozoan parasites.

The cytotoxic effects observed in various studies are attributed to the compound's ability to induce apoptosis in cancer cells. The mechanisms involve the activation of caspases and modulation of cell cycle progression, leading to inhibited cell growth and increased cell death rates .

Case Studies

StudyFindings
Synthesis and Cytotoxic Activity Demonstrated significant cytotoxicity against multiple cancer cell lines, particularly breast cancer .
Antileishmanial Activity Showed efficacy against Leishmania species, suggesting potential therapeutic applications .
Antimicrobial Properties Exhibited antimicrobial activity with an MIC of 0.78 mg/mL against selected bacterial strains .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4,4-dimethyloxolane-2-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-7(2)3-6(4-8)9-5-7/h4,6H,3,5H2,1-2H3

InChI Key

NDPMNCZNLGUWFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC1)C=O)C

Origin of Product

United States

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